An In-depth Technical Guide to 1-Octyl-2-thiourea: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-Octyl-2-thiourea: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyl-2-thiourea, an N-substituted derivative of thiourea, is a molecule of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a lipophilic octyl chain and the reactive thiourea moiety, imparts a range of properties that make it a valuable compound in drug discovery, materials science, and corrosion inhibition. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1-Octyl-2-thiourea, offering insights for researchers and professionals working in related disciplines. Thiourea and its derivatives are a versatile class of organic compounds that have garnered considerable attention for their broad spectrum of biological activities and industrial applications.[1][2]
Core Chemical and Physical Properties
1-Octyl-2-thiourea, also known by its CAS number 13281-03-3, possesses a unique combination of a polar thiourea group and a nonpolar octyl chain, which dictates its physical and chemical behavior.[3][4]
| Property | Value | Source |
| Molecular Formula | C9H20N2S | [4] |
| Molecular Weight | 188.33 g/mol | [4] |
| CAS Number | 13281-03-3 | [3] |
| Appearance | White crystalline solid (typical for thioureas) | [5] |
| Melting Point | 176-178 °C (for parent thiourea) | [6] |
| Boiling Point | Sublimes in vacuum at 150-160 °C (for parent thiourea) | [6] |
| Solubility | Soluble in water (142 g/L for parent thiourea), ethanol, and methanol. Almost insoluble in diethyl ether and hexane. | [5] |
| Density | 1.405 g/cm³ (for parent thiourea) | [5][7] |
Molecular Structure and Tautomerism
The structure of 1-Octyl-2-thiourea is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with an octyl group, while the other is unsubstituted. Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form. In the solid state and in solution, the thione form is generally predominant.[1]
The presence of the octyl group introduces a significant hydrophobic character to the molecule, influencing its solubility and interaction with nonpolar environments. The thiourea moiety, with its lone pairs of electrons on the sulfur and nitrogen atoms, is responsible for the compound's ability to coordinate with metal ions and participate in various chemical reactions.[1]
Synthesis of 1-Octyl-2-thiourea: A Step-by-Step Protocol
The synthesis of N-substituted thioureas like 1-Octyl-2-thiourea is typically achieved through the reaction of an isothiocyanate with a primary amine. A common and effective method involves the in-situ generation of the isothiocyanate from a more stable precursor.
Experimental Protocol: Synthesis from Octyl Isothiocyanate and Ammonia
A straightforward approach involves the direct reaction of octyl isothiocyanate with ammonia.
Materials:
-
Octyl isothiocyanate
-
Ammonia (aqueous or gaseous)
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
Procedure:
-
Dissolve octyl isothiocyanate in an anhydrous solvent in a reaction flask.
-
Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) while stirring at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a cooling bath if necessary.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
The product, 1-Octyl-2-thiourea, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Alternative Protocol: Synthesis from Octylamine and an Isothiocyanate Precursor
An alternative and often more convenient method involves the reaction of octylamine with a reagent that generates the isothiocyanate in situ. A widely used method for synthesizing thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate, which then reacts with an amine.[8]
Materials:
-
Octylamine
-
Benzoyl chloride (or another acid chloride)
-
Ammonium thiocyanate
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.
-
Slowly add benzoyl chloride to the solution while stirring. This reaction forms benzoyl isothiocyanate in situ.
-
After a short period of stirring, add octylamine to the reaction mixture.
-
The reaction mixture is then typically stirred for several hours at room temperature or with gentle heating.
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid 1-benzoyl-3-octylthiourea is collected by filtration.
-
Subsequent hydrolysis of the benzoyl group under basic or acidic conditions will yield 1-Octyl-2-thiourea.
Caption: General synthesis pathway for 1-Octyl-2-thiourea.
Spectroscopic Characterization
The structure of 1-Octyl-2-thiourea can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1-Octyl-2-thiourea is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹.[9] A strong band corresponding to the C=S stretching vibration is typically observed around 1300-1400 cm⁻¹.[9] The C-N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl group, including a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a series of multiplets for the methylene groups (CH₂) in the aliphatic chain between 1.2 and 1.6 ppm, and a triplet for the methylene group adjacent to the nitrogen atom (CH₂-N) at a downfield position (around 3.3-3.5 ppm). The N-H protons will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration.[13][14][15][16]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the octyl group and a characteristic downfield signal for the thiocarbonyl carbon (C=S) typically above 180 ppm.[13]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 1-Octyl-2-thiourea (188.33 g/mol ). The fragmentation pattern will likely involve cleavage of the octyl chain.[17][18]
Key Applications of 1-Octyl-2-thiourea and its Derivatives
The unique structural features of 1-Octyl-2-thiourea and related N-alkylthioureas make them valuable in several applications.
Corrosion Inhibition
Thiourea and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[19][20][21][22][23] The mechanism of inhibition involves the adsorption of the thiourea molecule onto the metal surface. The sulfur and nitrogen atoms act as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium.[20] The long octyl chain in 1-Octyl-2-thiourea enhances its hydrophobic character, which can lead to the formation of a more compact and stable protective layer, thereby improving its inhibition efficiency. This protective layer can inhibit both anodic and cathodic reactions in the corrosion process.[19]
Caption: Mechanism of corrosion inhibition by 1-Octyl-2-thiourea.
Drug Development and Medicinal Chemistry
Thiourea derivatives exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][24][25][26]
-
Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.[1][24][27] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity.[24][27] The lipophilic octyl chain in 1-Octyl-2-thiourea can facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy.
-
Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents.[1] Their mode of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The principal mode of action for some thiourea-metal complexes is binding to proteins containing thiols and DNA.[1]
-
Anti-inflammatory and Antiviral Activity: The thiourea scaffold has been incorporated into molecules with anti-inflammatory and antiviral properties.[25]
The diverse biological activities of thiourea derivatives underscore the potential of 1-Octyl-2-thiourea as a lead compound for the development of new therapeutic agents.
Organic Synthesis
Thiourea and its derivatives are versatile building blocks in organic synthesis.[2] They can be used as precursors for the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines, which are important pharmacophores in many drugs.[2] The thiourea moiety can also act as a ligand in transition metal catalysis.
Safety and Handling
Thiourea and its derivatives should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for 1-Octyl-2-thiourea before use. Thiourea itself is classified as a substance that is toxic and a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
1-Octyl-2-thiourea is a fascinating molecule with a rich chemistry and a broad range of potential applications. Its dual hydrophobic and reactive character makes it a valuable tool in corrosion science, a promising scaffold in medicinal chemistry, and a useful intermediate in organic synthesis. Further research into the specific properties and applications of 1-Octyl-2-thiourea is warranted to fully exploit its potential in various scientific and technological domains. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this versatile compound.
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